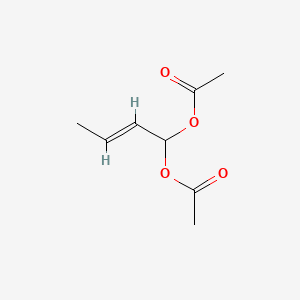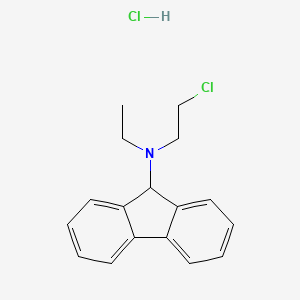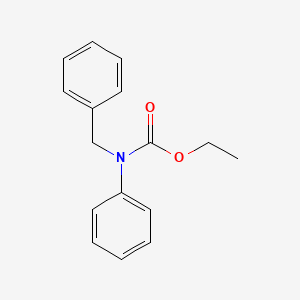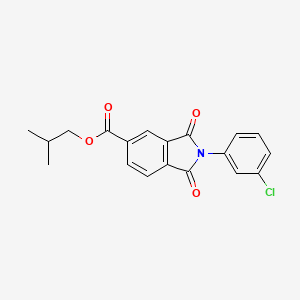
2-Butene-1,1-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butene-1,1-diyl diacetate is an organic compound with the molecular formula C8H12O4. It is a diacetate ester derived from 2-butene-1,1-diol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
2-Butene-1,1-diyl diacetate is typically synthesized through the esterification of 2-butene-1,1-diol with acetic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is often used to facilitate the reaction. The reaction temperature is generally maintained at room temperature or slightly elevated to ensure complete conversion of the diol to the diacetate .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. Excess acetic anhydride is used to drive the reaction to completion, and the product is purified through distillation or recrystallization .
化学反応の分析
Types of Reactions
2-Butene-1,1-diyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The diacetate can be hydrolyzed back to 2-butene-1,1-diol in the presence of water and an acid or base catalyst.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diacetate to other reduced forms, such as alcohols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Hydrolysis: 2-Butene-1,1-diol.
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
2-Butene-1,1-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-butene-1,1-diyl diacetate involves its ability to undergo esterification and hydrolysis reactions. The acetate groups can be cleaved to release acetic acid and the corresponding diol. This compound can also participate in oxidation and reduction reactions, altering its chemical structure and reactivity. The molecular targets and pathways involved depend on the specific reaction and conditions used .
類似化合物との比較
Similar Compounds
2-Butene-1,4-diyl diacetate: Another diacetate ester with similar reactivity but different structural properties.
2-Butyne-1,4-diol diacetate: A diacetate ester derived from 2-butyne-1,4-diol, known for its use in polymer synthesis and other industrial applications.
Uniqueness
2-Butene-1,1-diyl diacetate is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions. Its ability to undergo hydrolysis, oxidation, reduction, and substitution makes it a versatile compound in both research and industrial applications .
特性
CAS番号 |
5860-35-5 |
|---|---|
分子式 |
C8H12O4 |
分子量 |
172.18 g/mol |
IUPAC名 |
[(E)-1-acetyloxybut-2-enyl] acetate |
InChI |
InChI=1S/C8H12O4/c1-4-5-8(11-6(2)9)12-7(3)10/h4-5,8H,1-3H3/b5-4+ |
InChIキー |
YSKRCULMSHXOLA-SNAWJCMRSA-N |
異性体SMILES |
C/C=C/C(OC(=O)C)OC(=O)C |
正規SMILES |
CC=CC(OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996342.png)
![Ethyl 2-({[2-(2-pyridinylmethylene)hydrazino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996350.png)

![Methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996362.png)

![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11996372.png)


![2-(4-Bromophenyl)-7,9-dichloro-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996388.png)
![8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996393.png)
![N-methyl-4-[(methylamino)sulfonyl]benzamide](/img/structure/B11996398.png)

![1H-Benzimidazole, 2-[5-bromo-2-(hexyloxy)phenyl]-](/img/structure/B11996408.png)
![ethyl (2E)-2-[3-(acetyloxy)-4-ethoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11996415.png)
